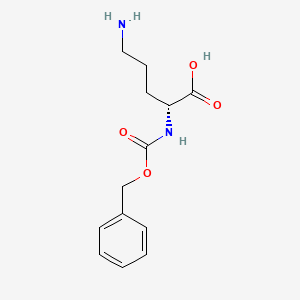

(R)-5-Amino-2-(((benzyloxy)carbonyl)amino)pentanoic acid

Overview

Description

(R)-5-Amino-2-(((benzyloxy)carbonyl)amino)pentanoic acid, also known as Boc-L-lysine-OH, is a synthetic amino acid that is widely used in scientific research. This compound has unique properties that make it an important tool for studying various biological processes.

Scientific Research Applications

HIV-Protease Activity Detection

The compound has been utilized in the development of oligopeptides that serve as sequence-specific chromogenic protease substrates. This application enables the spectrophotometric detection of HIV-protease activity, contributing to research focused on HIV/AIDS treatment and management strategies. The research outlines a methodology for preparing a protected amino acid derivative, which is then used for the solid-phase peptide synthesis of oligopeptides. These peptides allow for the detection of HIV-protease activity, offering a novel approach to monitoring the progression and treatment of HIV infection (Badalassi et al., 2002).

Metal-Carbonyl Tracers for the Amino Function

In another application, the compound is involved in the synthesis of W(CO)5 complexes that serve as IR-detectable metal–carbonyl tracers for the amino function. This research offers valuable insights into developing new tracing methodologies for studying the dynamics and functions of amino acids in various biological and chemical systems. The synthesized complexes demonstrate stability and distinct spectroscopic features, highlighting the compound's utility in enhancing our understanding of amino acid behavior and interactions (Kowalski et al., 2009).

Cytoprotective Efficacy Enhancement

Lipoic acid analogs based on the condensation of amino acids with lipoic acid have shown enhanced pharmacological activity, specifically in terms of cytoprotective efficacy. This application is crucial for developing treatments targeting cardiac ischemia-reperfusion injury, demonstrating the compound's potential in therapeutic interventions aimed at protecting the heart from ischemic damage. The study identifies specific analogs that exhibit significant cytoprotective effects, underscoring the importance of structural modifications to enhance biological activity (Kates et al., 2014).

Synthesis of Constituent Amino Acids in Toxins

The compound's derivatives, specifically L-2-amino-5-arylpentanoic acids, have been synthesized as constituent amino acids in AM-toxins. This research contributes to our understanding of the chemical nature of toxins and their biological effects, facilitating the development of countermeasures and therapeutic agents against toxin-induced diseases. The study outlines a method for the synthesis and resolution of these amino acids, providing a foundation for further research into toxin structure and function (Shimohigashi et al., 1976).

properties

IUPAC Name |

(2R)-5-amino-2-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c14-8-4-7-11(12(16)17)15-13(18)19-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,14H2,(H,15,18)(H,16,17)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYGRWJVRLNJIMR-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427172 | |

| Record name | N~2~-[(Benzyloxy)carbonyl]-D-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-5-Amino-2-(((benzyloxy)carbonyl)amino)pentanoic acid | |

CAS RN |

112229-51-3 | |

| Record name | N~2~-[(Benzyloxy)carbonyl]-D-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

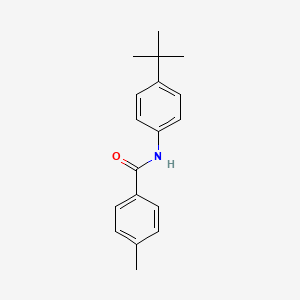

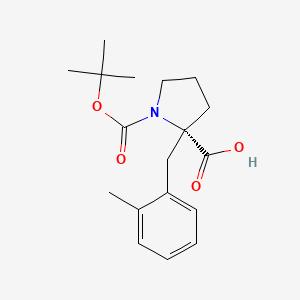

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (1S,3S,4S)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate](/img/structure/B1609531.png)

![N-[amino(imino)methyl]-4-methylbenzenesulfonamide](/img/structure/B1609533.png)

![methyl 2-[(2S,5S)-5-(2-methoxy-2-oxoethyl)-3,6-dioxopiperazin-2-yl]acetate](/img/structure/B1609538.png)